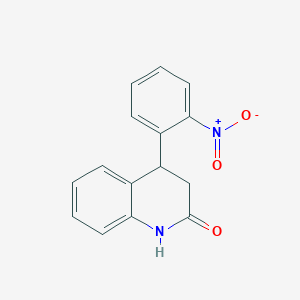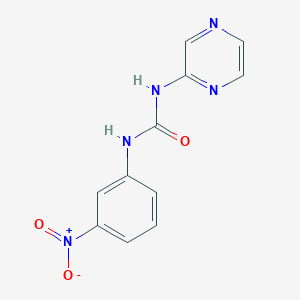
4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone, also known as NQO1, is a small molecule that has been extensively studied in scientific research. It is a potent inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in the detoxification of reactive oxygen species (ROS) and other electrophiles. The inhibition of NQO1 by NQO1 has been shown to have a wide range of biological effects, including anticancer activity, neuroprotection, and anti-inflammatory effects.
Wirkmechanismus
4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone inhibits the activity of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone by binding to the enzyme's active site. This prevents 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone from carrying out its normal function of detoxifying ROS and other electrophiles. The inhibition of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone by 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone leads to an increase in oxidative stress and the accumulation of toxic metabolites, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer and neuroprotective effects, 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to have anti-inflammatory effects. This is due to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to regulate the activity of several other enzymes and signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of studying 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone in the lab is that it is a well-characterized enzyme with a known structure and function. This makes it easier to design experiments to investigate its activity and inhibition. However, one of the limitations of studying 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is that it is a relatively complex enzyme with multiple binding sites and mechanisms of inhibition. This can make it challenging to design inhibitors that are specific to 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone and do not affect other enzymes or pathways.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of more specific and potent 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone inhibitors for use as anticancer agents. Another area of research is the investigation of the role of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone in other diseases and physiological processes, such as inflammation and aging. Additionally, the development of new methods for synthesizing 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone and other related compounds may lead to the discovery of novel therapeutic agents.
Synthesemethoden
The synthesis of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is a complex process that involves several steps. One of the most common methods for synthesizing 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is through the reaction of 2-nitrobenzaldehyde with cyclohexanone in the presence of a catalyst. The resulting product is then reduced to yield 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone. Other methods for synthesizing 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied in scientific research due to its potential therapeutic applications. One of the most promising areas of research involves the use of 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone inhibitors as anticancer agents. 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is overexpressed in many types of cancer cells, and its inhibition has been shown to induce cell death and sensitize cancer cells to chemotherapy. 4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone inhibitors have also been investigated for their potential neuroprotective effects in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(2-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15-9-12(10-5-1-3-7-13(10)16-15)11-6-2-4-8-14(11)17(19)20/h1-8,12H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGZXYFMFDBJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-nitrophenyl)-3,4-dihydroquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
![N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5140002.png)
![N-[1-(3-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5140012.png)




![ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5140060.png)
![N-[4-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B5140065.png)
![methyl 4-{4-[2-(1-azepanyl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5140066.png)

![5,12-di-1-naphthyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5140094.png)
